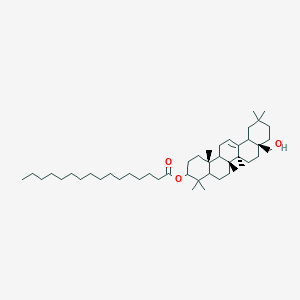

Olean-12-ene-3beta,28-diol, 3-palmitate

Descripción

Olean-12-ene-3β,28-diol, 3-palmitate (synonym: Erythrodiol 3-palmitate) is an oleanane-type pentacyclic triterpenoid ester. Its structure consists of erythrodiol (olean-12-ene-3β,28-diol) esterified with palmitic acid at the 3β-hydroxyl group. The molecular formula is C₄₅H₇₈O₄, and it is characterized by a diol moiety at positions 3β and 28, with a long-chain fatty acid (palmitate) enhancing its lipophilicity . This compound occurs naturally in plants such as olive oil (Olea europaea) and marine organisms like the sea cucumber Holothuria leucospilota, where it is implicated in antifouling and antimicrobial activities . Its esterification likely improves membrane permeability and bioavailability compared to its parent alcohol, erythrodiol.

Propiedades

Fórmula molecular |

C46H80O3 |

|---|---|

Peso molecular |

681.1 g/mol |

Nombre IUPAC |

[(6aR,6bS,8aS,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3/t36?,37?,38?,39?,43-,44+,45+,46+/m0/s1 |

Clave InChI |

ZOXWEJMCUKRYDD-NNDQBJQQSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)CO)C)C)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-ene-3beta,28-diol, 3-palmitate typically involves the esterification of oleanolic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the extraction of oleanolic acid from plant sources followed by chemical modification. The extraction process typically includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Olean-12-ene-3beta,28-diol, 3-palmitate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oleanolic acid derivatives with different functional groups.

Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oleanolic acid derivatives with altered functional groups, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a starting material for the synthesis of other triterpenoid compounds.

Biology: The compound has shown potential in modulating biological pathways and cellular processes.

Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.

Industry: The compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mecanismo De Acción

The mechanism of action of Olean-12-ene-3beta,28-diol, 3-palmitate involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects.

Comparación Con Compuestos Similares

Data Table: Comparative Overview of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.